molecular formula C22H23N3O9S B2857324 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868982-43-8

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2857324
CAS No.: 868982-43-8
M. Wt: 505.5
InChI Key: QMFGSRXYYRAYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex ethanediamide derivative featuring two distinct aromatic systems: a 1,3-benzodioxole moiety and a sulfonated 1,4-benzodioxine-oxazolidine hybrid. The compound’s structure includes:

  • Ethanediamide backbone: Provides rigidity and hydrogen-bonding capacity.
  • 1,4-Benzodioxine-6-sulfonyl-oxazolidine moiety: A sulfonated benzodioxine linked to an oxazolidine ring, contributing to polarity and steric bulk.

Synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines, analogous to methods described for structurally related amides . Characterization would employ NMR, IR, and X-ray crystallography (using software like SHELX ), with elemental analysis confirming purity.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O9S/c26-21(23-11-14-1-3-17-18(9-14)34-13-33-17)22(27)24-12-20-25(5-6-32-20)35(28,29)15-2-4-16-19(10-15)31-8-7-30-16/h1-4,9-10,20H,5-8,11-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFGSRXYYRAYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxazolidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Influences :

  • Benzodioxole vs.
  • Sulfonyl Group: Introduces polarity and hydrogen-bond acceptor sites, improving solubility over non-sulfonated analogues (e.g., ).

Physicochemical Properties

Hypothetical data based on structural analogues:

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
Molecular Weight (g/mol) ~550 (calculated) 207.27 352.39
Solubility Moderate (polar solvents) Low (apolar solvents) Low (DMF-soluble)
Melting Point ~200–220°C (estimated) 118–120°C Not reported

Notable Trends:

  • Higher molecular weight and sulfonyl/oxazolidine groups in the target compound suggest reduced membrane permeability compared to simpler benzamides .
  • The benzodioxole group may increase lipophilicity relative to non-fused aromatic systems, balancing solubility and bioavailability .

Research Findings and Gaps

  • Spectroscopic Characterization : Expected NMR shifts:
    • 1,3-Benzodioxole protons : δ 6.7–7.1 ppm (aromatic), δ 5.9–6.1 ppm (dioxole CH₂) .
    • Sulfonyl group : Strong IR absorption near 1350–1150 cm⁻¹ .
  • Unresolved Questions : Biological activity, metabolic pathways, and catalytic utility require empirical validation.

Biological Activity

The compound N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety and an oxazolidin derivative, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Property Value
Molecular Formula C18H21N3O7S
Molecular Weight 405.44 g/mol
IUPAC Name This compound
CAS Number Not available

Anticancer Properties

Research indicates that benzodioxole derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. Studies have shown that these compounds can induce apoptosis and disrupt mitochondrial membrane potential, leading to cell death .

In a comparative study of benzodioxole derivatives, specific compounds demonstrated enhanced cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells (NIH/3T3 mouse embryonic fibroblast cells) . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on cholinesterases (AChE and BuChE), which are important in neurotransmission and may be linked to neuroprotective effects .
  • DNA Interaction : The ability of these compounds to interfere with DNA synthesis has been noted in studies focusing on their anticancer properties. This interaction can lead to the induction of apoptosis in malignant cells .
  • Mitochondrial Dysfunction : Compounds from the same family have been observed to disturb mitochondrial function, which is a critical pathway in cancer cell metabolism .

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzodioxole derivatives:

  • Study on Anticancer Activity : A study synthesized several benzodioxole-based thiosemicarbazone derivatives and assessed their anticancer effects on A549 and C6 cell lines. The most potent derivative induced significant apoptosis and inhibited DNA synthesis while maintaining low toxicity towards normal cells .
  • Mechanistic Studies : Research involving docking studies provided insights into the binding interactions of these compounds with target proteins like SIRT1, suggesting a potential pathway for therapeutic action against cancer .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{[3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide?

  • Methodology :

  • Stepwise Synthesis : Begin with functionalization of the benzodioxole moiety (e.g., alkylation or sulfonation) followed by coupling reactions to introduce the oxazolidine and ethanediamide groups. Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Critical Conditions : Optimize temperature (typically 0–40°C), solvent polarity, and stoichiometry to suppress side reactions (e.g., over-sulfonation or ring-opening of oxazolidine). Monitor intermediates via TLC or HPLC .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify connectivity of benzodioxole, oxazolidine, and ethanediamide groups. Look for characteristic shifts (e.g., benzodioxole protons at δ 5.9–6.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragment patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Test in DMSO (primary stock solvent) followed by dilution in aqueous buffers (e.g., PBS). Use dynamic light scattering (DLS) to check for aggregation .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to benzodioxole’s UV sensitivity .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved (e.g., varying IC50_{50} values across assays)?

  • Approach :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Structural Analogs : Compare activity of derivatives (e.g., replacing the sulfonyl group with carbonyl) to identify critical pharmacophores .
  • Data Normalization : Account for batch-to-batch variability in compound purity using quantitative NMR .

Q. What computational strategies are effective for modeling interactions between the compound and biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., kinases or GPCRs). Parameterize the sulfonyl and oxazolidine groups using PubChem’s MMFF94 charges .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding with benzodioxole’s oxygen atoms .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Strategy :

  • Core Modifications : Synthesize analogs with variations in the benzodioxine-sulfonyl group (e.g., substituent position) and oxazolidine ring size.
  • Bioactivity Mapping : Test analogs against a panel of related targets (e.g., COX-2, 5-LOX) to identify selectivity drivers .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Protocol :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMSO/ether). Use SHELXL for refinement, focusing on resolving sulfonyl and oxazolidine conformations .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) structures. Validate using Rint_{int} < 0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.